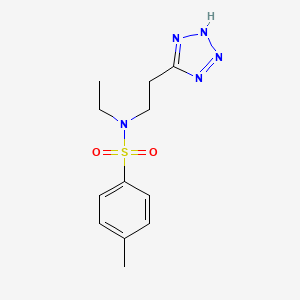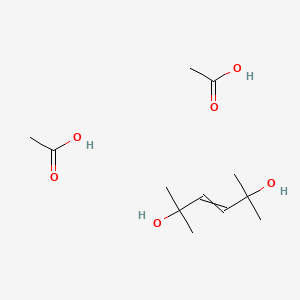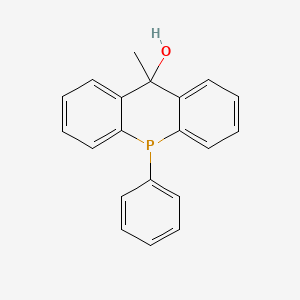
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol is an organophosphorus compound with a unique structure that combines features of both acridine and phosphine oxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol typically involves the reaction of acridine derivatives with phosphorus reagents. One common method involves the reaction of 10-methylacridine with phenylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Electrophilic aromatic substitution reactions can occur on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated or nitrated acridine derivatives.
Aplicaciones Científicas De Investigación
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol involves its interaction with molecular targets through its phosphine and acridine moieties. The phosphine group can coordinate with metal ions, while the acridine ring can participate in π-π stacking interactions with aromatic systems. These interactions enable the compound to act as a versatile ligand and catalyst in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
10-Methyl-5-phenyl-5,10-dihydroacridine: Lacks the phosphine oxide group, making it less versatile in coordination chemistry.
Phenylphosphine oxide: Does not have the acridine ring, limiting its applications in π-π stacking interactions.
Acridine: Lacks the phosphine group, reducing its ability to coordinate with metal ions.
Uniqueness
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol is unique due to its combination of acridine and phosphine oxide functionalities. This dual nature allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
65523-17-3 |
|---|---|
Fórmula molecular |
C20H17OP |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
10-methyl-5-phenylacridophosphin-10-ol |
InChI |
InChI=1S/C20H17OP/c1-20(21)16-11-5-7-13-18(16)22(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-14,21H,1H3 |
Clave InChI |
IFHDCNLEFPGFJU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2P(C3=CC=CC=C31)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




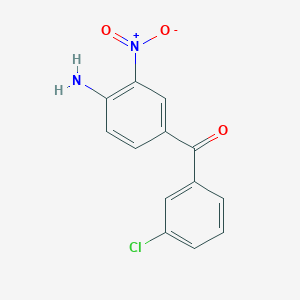
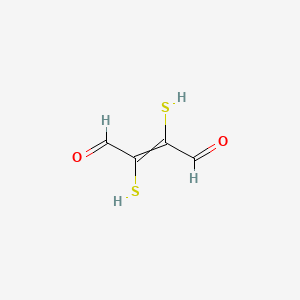

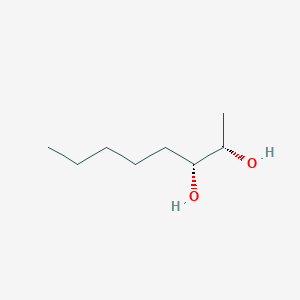


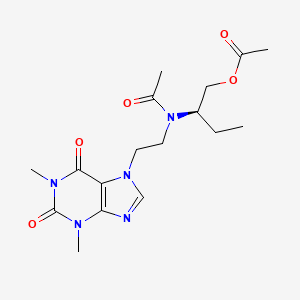
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)

